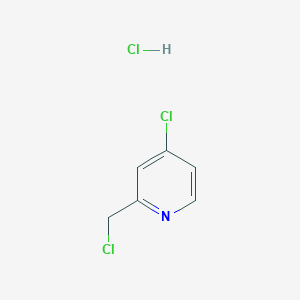

4-Chloro-2-(chloromethyl)pyridine hydrochloride

Vue d'ensemble

Description

4-Chloro-2-(chloromethyl)pyridine hydrochloride is used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters . This provides a polar ‘handle’ which aids in the separation and purification of the peptide .

Synthesis Analysis

The synthesis of 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride, a similar compound, can be achieved using maltol as a starting material . The process involves methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and secondary chlorination . The group can be introduced in the presence of a base, e.g., tetramethylguanidine .Molecular Structure Analysis

The molecular structure of 4-Chloro-2-(chloromethyl)pyridine hydrochloride can be found in various chemical databases .Chemical Reactions Analysis

The compound is used in peptide synthesis, where it acts as a reagent for the protection of carboxyl termini of peptides . It is stable to acid-catalyzed removal of Cbz protecting group and can be removed by base, Na in liquid ammonia, or catalytic hydrogenolysis .Physical And Chemical Properties Analysis

4-Chloro-2-(chloromethyl)pyridine hydrochloride is a solid at 20°C . It should be stored under inert gas at 2-8°C .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

4-Chloro-2-(chloromethyl)pyridine hydrochloride: is widely used as a building block in the synthesis of various heterocyclic compounds. Due to its reactive chloromethyl group, it can undergo nucleophilic substitution reactions, forming bonds with various nucleophiles, which is a fundamental step in constructing complex molecular structures found in many pharmaceuticals and agrochemicals .

Pharmaceutical Intermediates

This compound serves as a key intermediate in the pharmaceutical industry. It is utilized in the synthesis of active pharmaceutical ingredients (APIs) that exhibit a wide range of biological activities. The chloromethyl group can be further modified to introduce additional functional groups that are essential for the pharmacological properties of the APIs .

Agrochemical Synthesis

In the field of agrochemistry, 4-Chloro-2-(chloromethyl)pyridine hydrochloride is employed to create compounds that protect crops from pests. Its derivatives are incorporated into the molecular structure of pesticides, enhancing their effectiveness and stability .

Magnetic Resonance Imaging (MRI) Contrast Agents

The compound is used in the synthesis of MRI contrast agents. Specifically, it has been used to create Gd^3+ diethylenetriaminepentaacetic acid bisamide complexes, which are sensitive to Zn^2+ ions. These complexes enhance the contrast in MRI scans, improving the clarity and detail of the images .

Peptide Research

4-Chloro-2-(chloromethyl)pyridine hydrochloride: finds application in peptide research. It is used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters. This provides a polar ‘handle’ which aids in the separation and purification of peptides during the synthesis process .

Development of Fluorinated Compounds

The compound is also involved in the development of fluorinated organic chemicals, which are increasingly important in various fields such as agrochemical, pharmaceutical, and functional materials. The introduction of fluorine atoms or fluorine-containing moieties into organic molecules can significantly alter their biological activities and physical properties .

Mécanisme D'action

Target of Action

It is known that chloromethylpyridines, in general, are alkylating agents . Alkylating agents work by adding an alkyl group to the guanine base of the DNA molecule, preventing the strands of the DNA from uncoiling and separating. This makes it impossible for the cells to replicate .

Mode of Action

As an alkylating agent, 4-Chloro-2-(chloromethyl)pyridine hydrochloride would interact with its targets by transferring a methyl or other alkyl group onto the DNA molecule . This alkylation results in the mispairing of the nucleotides that make up DNA, leading to mutations and, ultimately, cell death .

Biochemical Pathways

Alkylating agents like this compound typically interfere with dna replication and transcription, affecting multiple pathways that rely on these fundamental cellular processes .

Result of Action

The molecular and cellular effects of 4-Chloro-2-(chloromethyl)pyridine hydrochloride’s action would likely include DNA damage due to alkylation, leading to mutations and cell death . This is a common result of the action of alkylating agents .

Action Environment

The action, efficacy, and stability of 4-Chloro-2-(chloromethyl)pyridine hydrochloride could potentially be influenced by various environmental factors. For instance, the compound’s reactivity might increase in the presence of moisture .

Safety and Hazards

The compound is classified as dangerous and has several hazard statements including H314: Causes severe skin burns and eye damage, and H290: May be corrosive to metals . Precautionary measures include avoiding inhalation of dust/mist, not transferring to other containers, washing skin after handling, wearing protective gloves/clothing/eye protection/face protection, absorbing any spill to prevent material damage, and storing in a corrosion-resistant container with a resistant inner liner .

Propriétés

IUPAC Name |

4-chloro-2-(chloromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N.ClH/c7-4-6-3-5(8)1-2-9-6;/h1-3H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQIIEIEMVWLQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627848 | |

| Record name | 4-Chloro-2-(chloromethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(chloromethyl)pyridine hydrochloride | |

CAS RN |

119396-04-2 | |

| Record name | 4-Chloro-2-(chloromethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B39780.png)